molecular formula C26H23NO B5184268 N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine

Cat. No.: B5184268
M. Wt: 365.5 g/mol
InChI Key: QCJXFRJCDSLUKQ-UHFFFAOYSA-N
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Description

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine is a complex organic compound that belongs to the class of chromen-2-amines. This compound is characterized by its unique structure, which includes a chromen-2-amine core substituted with various functional groups, including methyl, phenyl, and ethynyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-Amine Core: This step involves the cyclization of appropriate precursors to form the chromen-2-amine core.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for research and development.

Properties

IUPAC Name

N,3-dimethyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c1-19-13-15-21(16-14-19)17-18-23-20(2)26(27-3,22-9-5-4-6-10-22)28-25-12-8-7-11-24(23)25/h4-16,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJXFRJCDSLUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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